molecular formula C20H24Br2N4OS B611709 VP3.15 dihydrobromide

VP3.15 dihydrobromide

Cat. No.: B611709
M. Wt: 528.3 g/mol
InChI Key: CAJZOXQDSKOPBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VP3.15 dihydrobromide is a potent, orally bioavailable, and central nervous system-penetrant dual inhibitor of phosphodiesterase 7 and glycogen synthase kinase 3. It has shown significant neuroprotective and neuroreparative activities, making it a promising candidate for the treatment of neurodegenerative diseases such as multiple sclerosis .

Biochemical Analysis

Biochemical Properties

VP3.15 dihydrobromide plays a crucial role in biochemical reactions by inhibiting the activity of PDE7 and GSK3. The compound exhibits IC50 values of 1.59 μM for PDE7 and 0.88 μM for GSK3 . By inhibiting these enzymes, this compound modulates various signaling pathways involved in inflammation and myelination. The interaction with PDE7 and GSK3 is characterized by competitive inhibition, where this compound binds to the active sites of these enzymes, preventing their normal substrates from binding and thus inhibiting their activity .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In neuronal cells, it promotes neuroprotection and neurorepair by enhancing cell survival and reducing inflammation . The compound influences cell signaling pathways, such as the cyclic AMP (cAMP) pathway and the Wnt/β-catenin pathway, leading to changes in gene expression and cellular metabolism. This compound has been shown to increase the expression of genes involved in myelination and reduce the expression of pro-inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with PDE7 and GSK3. By inhibiting PDE7, the compound increases intracellular levels of cAMP, which in turn activates protein kinase A (PKA) and other downstream signaling molecules . Inhibition of GSK3 leads to the stabilization and activation of β-catenin, a key regulator of the Wnt signaling pathway. These molecular interactions result in the modulation of gene expression, enzyme activity, and cellular processes that contribute to neuroprotection and neurorepair .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions, with a shelf life of up to three years when stored as a powder at -20°C . In in vitro and in vivo studies, this compound has shown sustained neuroprotective and anti-inflammatory effects over extended periods. Long-term exposure to the compound has been associated with enhanced remyelination and reduced neuroinflammation in animal models of MS .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant neuroprotective and anti-inflammatory effects without causing toxicity . At higher doses, this compound may cause adverse effects, such as gastrointestinal disturbances and liver toxicity. The threshold for these toxic effects varies depending on the animal model and the duration of exposure .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with PDE7 and GSK3. The compound affects the cAMP signaling pathway by inhibiting PDE7, leading to increased levels of cAMP and activation of PKA . Additionally, inhibition of GSK3 by this compound modulates the Wnt/β-catenin pathway, resulting in changes in metabolic flux and metabolite levels. These interactions contribute to the compound’s neuroprotective and neuroreparative effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is capable of crossing the blood-brain barrier, allowing it to exert its effects on the central nervous system . This compound interacts with transporters and binding proteins that facilitate its uptake and distribution within cells. The compound’s localization and accumulation in specific tissues are influenced by its physicochemical properties and interactions with cellular components .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes, PDE7 and GSK3 . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its efficacy and specificity. These localization patterns contribute to the compound’s ability to modulate cellular processes and promote neuroprotection and neurorepair .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VP3.15 dihydrobromide involves the formation of a heterocyclic core structure, specifically a 5-imino-1,2,4-thiadiazole family compound. The synthetic route typically includes the following steps:

  • Formation of the thiadiazole ring.
  • Introduction of the imino group.
  • Bromination to form the dihydrobromide salt.

The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

VP3.15 dihydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the imino group, leading to different analogs.

    Substitution: Halogen substitution reactions can occur, particularly involving the bromine atoms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various analogs of this compound with modified pharmacological properties. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

Neuroprotection in Multiple Sclerosis

Recent studies have highlighted the efficacy of VP3.15 dihydrobromide in ameliorating symptoms associated with multiple sclerosis, particularly in a preclinical model known as Theiler's mouse encephalomyelitis virus-induced demyelinated disease (TMEV-IDD).

  • Key Findings:
    • Motor Function Improvement: Chronic treatment with VP3.15 significantly improved motor deficits in TMEV-infected mice, demonstrating its potential as a disease-modifying treatment for PPMS .
    • Reduction of Inflammation: The compound was shown to limit microglial activation and lymphocyte infiltration in the spinal cord, indicating its anti-inflammatory properties .
    • Promotion of Myelination: Treatment led to an increase in mature oligodendrocytes, which are crucial for myelin repair, thus supporting remyelination processes .
Study Parameter Control Group VP3.15 Treated Group Statistical Significance
Motor Function ImprovementBaselineSignificant Improvementp < 0.01
Microglial ActivationHighReducedp < 0.001
Mature Oligodendrocytes PresenceLowIncreasedp < 0.01

Mechanistic Insights

The dual inhibition mechanism of VP3.15 provides a multifaceted approach to treating neurodegenerative diseases:

  • Inhibition of PDE7: Elevates cAMP levels, which attenuates inflammatory responses.
  • Inhibition of GSK3β: Modulates pathways that are critical for neuronal survival and repair mechanisms.

This synergistic action not only reduces inflammation but also fosters an environment conducive to neuronal repair and regeneration .

Case Study: Efficacy in TMEV-IDD Model

In a detailed study involving TMEV-IDD mice, researchers administered this compound over a period of 15 days post-infection:

  • Results:
    • The treated group exhibited significantly improved motor activity compared to controls.
    • Histological analyses revealed decreased areas of demyelination and enhanced axonal integrity.

This study underscores the potential application of VP3.15 as a therapeutic agent in chronic inflammatory demyelinating conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

VP3.15 dihydrobromide stands out due to its dual inhibitory action on both phosphodiesterase 7 and glycogen synthase kinase 3, which is not commonly found in other similar compounds. This dual action provides a unique therapeutic advantage in treating neurodegenerative diseases by simultaneously addressing neuroinflammation and promoting neuroregeneration .

Biological Activity

VP3.15 dihydrobromide is a dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase 3 beta (GSK3β), which has shown promising biological activity, particularly in the context of neuroprotection and remyelination in multiple sclerosis (MS). This article synthesizes recent research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.

VP3.15 exerts its effects primarily through the inhibition of PDE7 and GSK3β:

  • PDE7 Inhibition : By inhibiting PDE7, VP3.15 increases intracellular cyclic AMP (cAMP) levels, which has been shown to modulate inflammatory responses and promote neuroprotection.
  • GSK3β Inhibition : GSK3β inhibition leads to reduced activation of pro-inflammatory pathways, contributing to the preservation of neuronal integrity and promoting remyelination processes.

Preclinical Studies

Recent studies have investigated the efficacy of VP3.15 in models that simulate primary progressive multiple sclerosis (PPMS), particularly using Theiler's murine encephalomyelitis virus-induced demyelinated disease (TMEV-IDD).

Key Findings

  • Motor Function Improvement : Chronic treatment with VP3.15 for 15 days significantly improved motor deficits in TMEV-infected mice, with recovery rates nearing 90% compared to untreated controls .
  • Immunomodulatory Effects : The treatment resulted in decreased microglial activation and reduced infiltration of CD4+ T lymphocytes in the spinal cord, indicating a strong anti-inflammatory effect .
  • Remyelination and Axonal Integrity : VP3.15 treatment promoted the presence of mature oligodendrocytes, enhancing myelin preservation and axonal integrity. This was evidenced by a reduction in demyelinated areas as observed through histological staining methods .

Table 1: Summary of Biological Effects of this compound

Biological ActivityObservationsStatistical Significance
Motor Function Recovery90% recovery in treated micep < 0.001
Microglial ActivationSignificant reduction observedp < 0.001
Lymphocyte InfiltrationDecreased infiltration in spinal cordp < 0.01
Mature Oligodendrocyte PresenceIncreased presence in treated groupsp < 0.05
Myelin PreservationReduced demyelinated areasp < 0.01

Case Studies

A notable case study highlighted the therapeutic potential of VP3.15 in a preclinical model resembling PPMS:

  • Study Design : Mice were treated with VP3.15 following TMEV infection.
  • Outcomes : Treated mice exhibited significant improvements in both behavioral assessments and histological markers of inflammation and demyelination compared to controls.

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-2,3-diphenyl-1,2,4-thiadiazol-5-imine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS.2BrH/c1-3-7-17(8-4-1)19-22-20(21-11-12-23-13-15-25-16-14-23)26-24(19)18-9-5-2-6-10-18;;/h1-10H,11-16H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJZOXQDSKOPBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN=C2N=C(N(S2)C3=CC=CC=C3)C4=CC=CC=C4.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Br2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VP3.15 dihydrobromide
Reactant of Route 2
VP3.15 dihydrobromide
Reactant of Route 3
Reactant of Route 3
VP3.15 dihydrobromide
Reactant of Route 4
VP3.15 dihydrobromide
Reactant of Route 5
Reactant of Route 5
VP3.15 dihydrobromide
Reactant of Route 6
Reactant of Route 6
VP3.15 dihydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.